Brain and CSF Bioavailability: Scyllo-Inositol Achieves Higher CNS Levels Compared to myo-Inositol
Scyllo-inositol exhibits superior central nervous system (CNS) bioavailability compared to myo-inositol. Following oral administration of scyllo-inositol in a transgenic mouse model, cerebral spinal fluid (CSF) levels of scyllo-inositol increased significantly, whereas myo-inositol treatment did not elevate scyllo-inositol levels [1]. Furthermore, this study demonstrated that scyllo-inositol accumulates within the CNS up to tenfold above its endogenous levels [1]. In a separate clinical study, after oral administration of 2000 mg ELND005 (scyllo-inositol) every 12 hours for 10 days, brain concentrations increased by 58-76% from baseline, and CSF concentrations reached 13.7 µg/mL [2].
| Evidence Dimension | CNS Accumulation (Brain/CSF levels after oral administration) |
|---|---|
| Target Compound Data | CSF levels increase (mouse model); Brain concentrations increase by 58-76% from baseline in humans; CSF levels reach 13.7 µg/mL at steady state (human) |
| Comparator Or Baseline | myo-inositol: No increase in CSF scyllo-inositol after myo-inositol treatment (mouse model) |
| Quantified Difference | Scyllo-inositol accumulates up to 10-fold above endogenous levels in CNS; myo-inositol does not. Scyllo-inositol achieves clinically relevant CSF concentrations. |
| Conditions | In vivo: TgCRND8 mouse model of Alzheimer's disease and human Phase I/II clinical trial with 2000 mg oral dose q12h for 10 days. |
Why This Matters
This data demonstrates that scyllo-inositol is actively transported and retained in the CNS, a prerequisite for any therapeutic or research application targeting neurological diseases, a property not shared by the more common myo-inositol.
- [1] Fenili D, Brown M, Rappaport R, McLaurin J. Properties of scyllo–inositol as a therapeutic treatment of AD-like pathology. J Mol Med. 2007;85(6):603-611. doi:10.1007/s00109-007-0156-7. View Source
- [2] Liang E, et al. Pharmacokinetic Profile of Orally Administered Scyllo-Inositol (Elnd005) in Plasma, Cerebrospinal Fluid and Brain, and Corresponding Effect on Amyloid-Beta in Healthy Subjects. Clin Pharmacol Drug Dev. 2013;2(2):186-194. doi:10.1002/cpdd.14. View Source
